molecular formula C8H6BrF3N2O B8799351 N-(5-Bromo-4-(trifluoromethyl)pyridin-2-yl)acetamide CAS No. 1370351-46-4

N-(5-Bromo-4-(trifluoromethyl)pyridin-2-yl)acetamide

Cat. No. B8799351
M. Wt: 283.04 g/mol
InChI Key: UOTUSCSUVVKJNJ-UHFFFAOYSA-N
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Patent
US09181215B2

Procedure details

A dry vessel under nitrogen at room temperature was charged with 5-bromo-4-(trifluoromethyl)pyridin-2-amine B1 (200 g, 830 mmol) and ethyl acetate (200 ml). The reaction mixture was cooled to 0° C. To the solution was added N,N-dimethylpyridin-4-amine (1.01 g, 8.29 mmol). Heptane (400 ml) was added and the mixture was cooled to 0° C. Acetic anhydride (109.6 ml, 1162 mmol) was added over a period of 60 min. The reaction mixture was warmed to 50° C. within 60 min. The reaction mixture was stirred at 50° C. for 18 h. Solvent (330 g) was removed by distillation (540-250 mbar, 50° C.) until a residue of ˜300 ml was obtained. The reaction mixture was allowed to cool to 20° C. Heptane (800 ml) was added and the mixture was stirred for 30 min. The precipitate was collected by filtration. The filter cake was washed with heptane (100 ml). The product was dried in a tray dryer for 16 h at 40° C., <20 mbar to yield 212 g (90%) B2 as slightly brown solid.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
109.6 mL
Type
reactant
Reaction Step Two
Quantity
1.01 g
Type
catalyst
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:9]([F:12])([F:11])[F:10])=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[C:13](OCC)(=[O:15])[CH3:14].C(OC(=O)C)(=O)C>CN(C)C1C=CN=CC=1.CCCCCCC>[Br:1][C:2]1[C:3]([C:9]([F:12])([F:10])[F:11])=[CH:4][C:5]([NH:8][C:13](=[O:15])[CH3:14])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
BrC=1C(=CC(=NC1)N)C(F)(F)F
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
109.6 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
1.01 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
CCCCCCC
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 50° C. within 60 min
Duration
60 min
CUSTOM
Type
CUSTOM
Details
Solvent (330 g) was removed by distillation (540-250 mbar, 50° C.) until a residue of ˜300 ml
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 20° C
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
The filter cake was washed with heptane (100 ml)
CUSTOM
Type
CUSTOM
Details
The product was dried in a tray dryer for 16 h at 40° C.
Duration
16 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)NC(C)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 212 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.